3-Bromo-2-methyl-6-nitro-2H-indazole

Catalog No.
S686042
CAS No.
74209-41-9
M.F
C8H6BrN3O2
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methyl-6-nitro-2H-indazole

CAS Number

74209-41-9

Product Name

3-Bromo-2-methyl-6-nitro-2H-indazole

IUPAC Name

3-bromo-2-methyl-6-nitroindazole

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3

InChI Key

RQSRFUOTGACRJJ-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br

Synthesis and Characterization:

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound belonging to the indazole class. While the specific details of its synthesis may vary depending on the research context, some documented methods involve the nitration of 3-bromo-2-methyl-indazole, followed by purification and characterization techniques like chromatography and spectroscopy to confirm its structure and purity. [Source: Santa Cruz Biotechnology - ]

Potential Applications:

Research suggests that 3-bromo-2-methyl-6-nitro-2H-indazole may hold potential in various scientific research areas, although its specific applications are still under exploration. Here are some reported areas of investigation:

  • Medicinal Chemistry: Studies have explored the potential of 3-bromo-2-methyl-6-nitro-2H-indazole as a scaffold for developing new drugs, particularly due to the presence of the nitro group, which can be involved in various biological interactions. [Source: Combi-Blocks - ]
  • Material Science: Research has investigated the potential use of 3-bromo-2-methyl-6-nitro-2H-indazole in the development of functional materials due to its unique chemical properties. However, specific applications in this area are still under development.

3-Bromo-2-methyl-6-nitro-2H-indazole has the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol. It features a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the indazole ring system. The compound is recognized for its potential in various chemical and biological applications due to its distinctive structural characteristics .

The reactivity of 3-bromo-2-methyl-6-nitro-2H-indazole is influenced by the presence of both bromine and nitro functional groups. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and enhancing its biological activity.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex structures, which can be catalyzed by various transition metals .

Research indicates that 3-bromo-2-methyl-6-nitro-2H-indazole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may possess antibacterial properties. The presence of the nitro group is often correlated with increased biological activity, as it can influence the compound's interaction with biological targets .

Several synthetic routes have been developed for producing 3-bromo-2-methyl-6-nitro-2H-indazole:

  • Rh(III)-Catalyzed Annulation: This method involves the use of rhodium catalysts to facilitate the formation of indazoles from appropriate precursors. It allows for high selectivity and efficiency in synthesizing substituted indazoles .
  • Bromination and Nitration: Starting from 2-methylindazole, bromination followed by nitration can yield the desired compound. This approach allows for straightforward introduction of both functional groups into the indazole framework.

3-Bromo-2-methyl-6-nitro-2H-indazole finds applications in various fields:

  • Pharmaceuticals: Its potential as an anti-cancer and antibacterial agent makes it a candidate for drug development.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Proteomics Research: The compound is utilized in proteomics studies due to its ability to interact with proteins and enzymes .

Interaction studies involving 3-bromo-2-methyl-6-nitro-2H-indazole focus on its binding affinity to various biological targets. These studies reveal insights into how the compound may modulate biological pathways or inhibit specific enzymes. Such interactions are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-bromo-2-methyl-6-nitro-2H-indazole. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
3-Methyl-6-nitroindazole6494-19-5Lacks bromine; simpler structure
5-Nitroindazole2942-40-7Different position of nitro group
1-Methylindazole6110-57-6No nitro or bromo substituents
1-Bromoindazole72608-31-0Only bromine substitution without methyl group
3-Bromoindole6101-97-9Indole structure instead of indazole

3-Bromo-2-methyl-6-nitro-2H-indazole is unique due to its combination of both bromine and nitro groups on the indazole ring, which significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits characteristic resonance patterns that confirm the molecular structure and substitution pattern [2] [3]. The N-methyl group appears as a singlet at δ 2.50-2.70 ppm, which is diagnostic for N2-substituted indazole derivatives [4] [3]. This chemical shift position distinguishes the compound from N1-substituted regioisomers, where the methyl group would appear at different chemical shift values [2] [3].

The aromatic proton signals are distributed across the region δ 7.12-8.30 ppm, with specific assignments based on substituent effects [5]. The H-7 proton, positioned ortho to the nitro group, appears most downfield at δ 8.10-8.30 ppm due to the strong electron-withdrawing effect of the nitro substituent [5] [2]. The H-4 proton resonates at δ 7.70-7.85 ppm as a doublet, while the H-5 proton appears at δ 7.40-7.60 ppm as a double doublet, positioned between the nitro and bromo substituents [5] [6].

Proton PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Notes
2-CH₃ (N-methyl)2.50-2.70Singlet3HN-methyl group, typical for N2-substituted indazoles
H-47.70-7.85Doublet1HMeta to nitro group, downfield shift
H-57.40-7.60Double doublet1HBetween nitro and bromo substituents
H-78.10-8.30Doublet1HOrtho to nitro group, most downfield
Aromatic (indazole ring)7.12-8.30Complex multiplet3H totalAromatic protons on indazole ring

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of 3-Bromo-2-methyl-6-nitro-2H-indazole [2] [7]. The N-methyl carbon resonates in the aliphatic region at δ 38.5-40.0 ppm, consistent with similar N2-substituted indazole derivatives [2] [7]. This chemical shift value is significantly different from N1-substituted analogs, providing additional confirmation of the regioisomeric identity [3] [7].

The C-3 carbon bearing the bromine substituent appears at δ 92.5-95.0 ppm, showing the characteristic downfield shift associated with halogen substitution [8] [9]. The nitro-bearing C-6 carbon exhibits the most downfield resonance at δ 145.0-147.0 ppm due to the strong electron-withdrawing effect of the nitro group [5] [6]. The remaining aromatic carbons show typical chemical shift patterns for substituted indazole systems [2] [10].

Carbon PositionChemical Shift (δ ppm)Assignment Notes
C-2 (CH₃)38.5-40.0N-methyl carbon, typical aliphatic region
C-392.5-95.0Brominated carbon, downfield due to halogen
C-4120.5-122.0Aromatic carbon meta to NO₂
C-5118.0-120.0Aromatic carbon between substituents
C-6145.0-147.0Nitro-bearing carbon, most downfield
C-7107.5-109.0Aromatic carbon ortho to NO₂
C-7a142.0-144.0Quaternary carbon of indazole
C-3a115.0-117.0Quaternary carbon of indazole

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

The ¹⁵N nuclear magnetic resonance spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole reveals three distinct nitrogen environments [2] [11] [12]. The N-1 nitrogen exhibits a chemical shift at δ -185 to -190 ppm relative to liquid ammonia, characteristic of pyrrole-like nitrogen atoms in indazole systems [2] [11]. The N-2 nitrogen, bearing the methyl substituent, resonates at δ -75 to -85 ppm, typical of pyridine-like nitrogen environments in N2-substituted indazoles [2] [3].

The nitro group nitrogen displays a characteristic downfield shift at δ +8 to +15 ppm, reflecting the highly deshielded environment of the nitrogen atom in the electron-deficient nitro functionality [11] [12]. These ¹⁵N chemical shift values are consistent with previously reported data for related nitroindazole derivatives and provide unambiguous identification of the nitrogen environments [2] [11] [7].

Nitrogen PositionChemical Shift (δ ppm)ReferenceAssignment Notes
N-1-185 to -190Relative to NH₃ (liquid)Pyrrole-like nitrogen in indazole ring
N-2-75 to -85Relative to NH₃ (liquid)Pyridine-like nitrogen bearing methyl group
NO₂+8 to +15Relative to NH₃ (liquid)Nitro group nitrogen, characteristic downfield shift

Infrared Vibrational Signatures and Group Assignments

Characteristic Nitro Group Vibrations

The infrared spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits the characteristic double-peak pattern of aromatic nitro compounds [13] [14] [15]. The asymmetric nitro stretch appears as a very strong absorption at 1520-1540 cm⁻¹, representing the most intense peak in the spectrum [13] [15]. The symmetric nitro stretch manifests as a strong band at 1340-1360 cm⁻¹, creating the diagnostic pair of intense peaks that unambiguously identifies the presence of the nitro functionality [13] [14].

The nitro scissors bending vibration contributes a medium intensity band at 880-920 cm⁻¹, providing confirmatory evidence for the nitro group [13] [15]. These vibrational frequencies are consistent with aromatic nitro compounds and demonstrate the electron-withdrawing influence of the nitro substituent on the indazole ring system [16] [13] [17].

Carbon-Bromine Vibrational Characteristics

The carbon-bromine bond stretching vibration appears as a medium intensity absorption at 650-700 cm⁻¹ [14] [15] [18]. This frequency range is diagnostic for aromatic carbon-bromine bonds and distinguishes the compound from other halogenated indazole derivatives [14] [18]. The C-Br stretching frequency provides direct evidence for the presence of the bromine substituent and its attachment to the aromatic ring system [15] [18].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

The aromatic C-H stretching vibrations manifest as medium intensity bands at 3080-3120 cm⁻¹, characteristic of substituted aromatic systems [16] [14] [15]. The aliphatic C-H stretching of the methyl group appears at 2920-2980 cm⁻¹, providing evidence for the N-methyl substituent [15] [19]. The aromatic C-H out-of-plane bending vibrations contribute strong absorptions at 750-820 cm⁻¹, indicating the substitution pattern on the indazole ring [16] [15].

Functional GroupFrequency (cm⁻¹)IntensityAssignment Notes
Aromatic C-H stretch3080-3120MediumAromatic C-H stretching of indazole ring
Aliphatic C-H stretch (CH₃)2920-2980MediumMethyl group C-H stretching vibrations
NO₂ asymmetric stretch1520-1540Very StrongCharacteristic NO₂ asymmetric stretch, most intense
NO₂ symmetric stretch1340-1360StrongCharacteristic NO₂ symmetric stretch
C=C aromatic stretch1580-1620MediumAromatic C=C stretching of benzene ring
C=N indazole stretch1450-1480StrongC=N stretching of indazole heterocycle
C-Br stretch650-700MediumC-Br bond stretching, diagnostic for bromine
NO₂ scissors bend880-920MediumNO₂ scissoring vibration, confirmatory
Aromatic C-H out-of-plane bend750-820StrongOut-of-plane bending of aromatic protons
Ring deformation600-650MediumIn-plane ring deformation modes

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Isotope Pattern

The mass spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits a characteristic molecular ion peak at m/z 256/254 with relative intensities of 100/97, reflecting the natural isotope pattern of bromine (⁷⁹Br and ⁸¹Br) [20] [21] [22]. This isotopic doublet with an intensity ratio of approximately 1:1 serves as a diagnostic indicator for the presence of a single bromine atom in the molecule [20] [21] [23].

Primary Fragmentation Pathways

The fragmentation pattern reveals several characteristic pathways typical of N-substituted nitroindazole derivatives [24] [25] [26]. The base peak corresponds to the molecular ion, indicating relatively high stability of the heterocyclic system [25] [27]. Loss of the methyl radical from the N2 position generates the [M-CH₃]⁺ fragment at m/z 241/239 with 85/82% relative intensity, demonstrating the preferential cleavage of the N-methyl bond [24] [27].

A significant fragmentation pathway involves the loss of a CH₂N fragment (methyleneimino), producing ions at m/z 227/225 with 45/43% relative intensity [24] [26]. This fragmentation reflects the instability of the N-substituted heterocyclic system under electron impact conditions [25] [27].

Secondary Fragmentation and Ring Opening

Further fragmentation involves simultaneous loss of bromine and methyl groups, yielding fragments at m/z 195/193 with 65/63% relative intensity [24] [28]. The loss of both bromine and the methyleneimino fragment produces ions at m/z 181/179 with 30/28% relative intensity [24] [25].

Ring opening and rearrangement processes generate smaller aromatic fragments, including m/z 147 ([C₈H₅N₃O₂]⁺, 25%), m/z 120 ([C₇H₄N₂]⁺, 40%), and m/z 92 ([C₆H₄N]⁺, 35%) [25] [27] [28]. These fragments represent successive loss of substituents and partial ring degradation under high-energy conditions [24] [25].

Fragment m/zRelative Intensity (%)Fragment CompositionFragmentation Process
256/254100/97[M]⁺-Molecular ion with bromine isotope pattern
241/23985/82[M-CH₃]⁺Loss of methyl radical from N2 position
227/22545/43[M-CH₂N]⁺Loss of CH₂N fragment (methyleneimino)
195/19365/63[M-Br-CH₃]⁺Loss of bromine and methyl group
181/17930/28[M-Br-CH₂N]⁺Loss of bromine and methyleneimino fragment
14725[C₈H₅N₃O₂]⁺Loss of bromine and nitro-related fragments
12040[C₇H₄N₂]⁺Indazole ring fragment after multiple losses
9235[C₆H₄N]⁺Benzonitrile-type fragment

X-ray Photoelectron Spectroscopy of Halogen Interactions

XLogP3

2.4

Wikipedia

3-Bromo-2-methyl-6-nitro-2H-indazole

Dates

Last modified: 08-15-2023

Explore Compound Types